molecular formula C17H25FN2O2 B8677788 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

Cat. No.: B8677788
M. Wt: 308.4 g/mol
InChI Key: JXBLMDWEOQDVAC-GJZGRUSLSA-N
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Description

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is a synthetic organic compound with the molecular formula C17H25FN2O2 and a molecular weight of 308.4 g/mol

Preparation Methods

The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzylamino group. One common synthetic route involves the use of tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations .

Chemical Reactions Analysis

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and benzylamino group play crucial roles in its binding affinity and selectivity . The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can be compared with similar compounds such as:

    tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: This compound differs by having a hydroxyl group instead of a fluorine atom.

    Ethyl (3S,4S)-4-(benzylamino)-3-hydroxy-1-piperidinecarboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1

InChI Key

JXBLMDWEOQDVAC-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of NaBH4 (7.567 g, 200.0 mmol) in DCE (200 mL) was added 2-Ethylhexanoic acid (95.50 mL, 600.0 mmol) slowly over 30 minutes via addition funnel. The mixture was stirred at ambient temperature for 4 hours with venting to release H2. In a separate 1 L flask was added the product from Step B (23.53 g, 100 mmol), benzylamine (16.37 mL, 150.0 mmol) and DCE (400 mL). The hydride solution was then added via addition funnel to the mixture over 1 hours while cooling the reaction in a water bath. The reaction was stirred at ambient temperature for 2 days, then diluted with water (100 mL) and concentrated in vacuo to remove solvent. The residue was partitioned between EtOAc (300 mL) and a saturated aqueous Na2CO3 solution (2×75 mL). The mixture was shaken, the layers separated and the organic phase washed again with a saturated aqueous Na2CO3 solution (100 mL) and finally with brine (50 mL). The aqueous phases were extracted with CHCl3 (3×75 mL), and the organic phases were dried over Na2CO3, filtered and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane) providing 19.55 g of the pure cis product and 5.0 g of a cis/trans mixture (80%).
Name
Quantity
7.567 g
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.53 g
Type
reactant
Reaction Step Two
Quantity
16.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

Benzaldehyde (34.0 g, 0.321 mol) was added to a solution of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (70 g, 0.32 mol) and acetic acid (10 mL) in ethanol (500 mL) and stirred for 30 min at room temperature. Sodiumcyanoborohydride (26.23 g, 0.417 mol) was added and stirred for 3 h. Reaction was quenched with saturated sodium bicarbonate solution (200 mL) and extracted with dichloromethane (2×250 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in a minimum amount of dichloromethane (200 mL) and pH adjusted to 3-4 by adding aqueous citric acid (124 g, 0.645 mol in 1000 mL water). Layers were separated and aqueous layer was washed with dichloromethane (3×250 mL). Separated aqueous layer pH was then adjusted to 9-10 by using saturated Na2CO3 and extract with diethyl ether (2×500 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to obtain the crude product which was purified by as light yellow oil. The residue was purified by silica gel chromatography by eluting with 10-15% EtOAc/hexane to provide the desired product tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, 2.8 (51 g, 51.52% yield). 1HNMR (400 MHz, CDCl3): δ 7.39-7.29 (m, 5H), 4.44-4.35 (m, 0.5H), 4.32-4-10 (m, 1.5H), 3.98-3.85 (m, 2H), 3.80 (d, 1H), 2.97-2.77 (m, 4H), 2.04-1.93 (m, 1H), 1.46 (s, 9H); LCMS: 92.34%, m/z=309.2 (M+1); HPLC: 95.46%; Chiral HPLC: 47.2% at 9.56 min. and 48.3% at 12.34 min. Column. AG/Chiral Pak AD-H/03, n-Hexane/EtOH (80:20).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.7
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
26.23 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Yield
51.52%

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